4-Methoxy-3,3-dimethylindoline

Lipophilicity Drug-likeness Physicochemical profiling

4-Methoxy-3,3-dimethylindoline (CAS: 1823943-24-3) is a bicyclic heterocyclic compound belonging to the indoline class. It features a saturated 2,3-bond on the indole scaffold, with a methoxy substituent at the 4-position and a gem-dimethyl group at the 3-position.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B11912026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,3-dimethylindoline
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C(=CC=C2)OC)C
InChIInChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3
InChIKeyZUIQBVVMKOCKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3,3-dimethylindoline – A Substituted Indoline Building Block for Medicinal Chemistry and Chemical Biology


4-Methoxy-3,3-dimethylindoline (CAS: 1823943-24-3) is a bicyclic heterocyclic compound belonging to the indoline class . It features a saturated 2,3-bond on the indole scaffold, with a methoxy substituent at the 4-position and a gem-dimethyl group at the 3-position. Its molecular formula is C₁₁H₁₅NO, and it has a molecular weight of 177.24 g/mol . This substitution pattern confers distinct physicochemical properties, including a computed LogP of 2.40 and a topological polar surface area (TPSA) of 21.26 Ų . The compound is typically supplied as a research chemical with a purity of ≥95% .

Why 4-Methoxy-3,3-dimethylindoline Cannot Be Simply Replaced by Other Indoline Analogs


Indoline derivatives exhibit marked differences in biological activity, physicochemical properties, and synthetic utility depending on the nature and position of substituents. The simultaneous presence of a 4-methoxy group and a 3,3-gem-dimethyl group in 4-Methoxy-3,3-dimethylindoline creates a unique electronic and steric environment that is absent in simpler analogs like 3,3-dimethylindoline or 4-methoxyindoline . These subtle structural modifications can significantly alter LogP, hydrogen-bonding capacity, metabolic stability, and receptor-binding conformations, making generic substitution scientifically unsound without direct comparative validation [1].

Head-to-Head and Cross-Study Quantitative Differentiation of 4-Methoxy-3,3-dimethylindoline from Key Analogs


Computed Lipophilicity: 4-Methoxy Substitution Reduces LogP vs. Unsubstituted 3,3-Dimethylindoline

The introduction of a methoxy group at the 4-position lowers the computed partition coefficient relative to the parent 3,3-dimethylindoline. While the unsubstituted analog has a reported LogP of 2.53 , 4-Methoxy-3,3-dimethylindoline exhibits a lower LogP of 2.40 . This reduction in lipophilicity can be a critical factor in tuning ADME properties and aqueous solubility in lead optimization campaigns. Direct experimental LogP comparisons are not available; values are from computational predictions and should be treated as cross-study comparable evidence.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area: 4-Methoxy Group Introduces Additional Hydrogen-Bond Acceptor Capability

4-Methoxy-3,3-dimethylindoline possesses a computed TPSA of 21.26 Ų , which is higher than the predicted TPSA of 3,3-dimethylindoline (approximately 12.0 Ų, based on the sole amine nitrogen contributor) . The additional methoxy oxygen serves as a hydrogen-bond acceptor, a feature absent in the des-methoxy analog. This difference can influence blood-brain barrier penetration and cellular permeability. The TPSA for the comparator is estimated from standard fragment contributions and has not been experimentally validated; evidence is tagged as class-level inference.

Polar surface area Hydrogen bonding Permeability

Positional Isomer Differentiation: 4-Methoxy vs. 5-Methoxy and 6-Methoxy-3,3-dimethylindolines Exhibit Divergent Electronic Properties

The position of the methoxy group on the indoline ring profoundly affects the electronic distribution and reactivity. In 4-Methoxy-3,3-dimethylindoline, the methoxy group is conjugated with the aromatic ring but is sterically influenced by the adjacent gem-dimethyl group, potentially altering its electron-donating capacity compared to the 5-methoxy isomer (CAS 87234-77-3) or 6-methoxy isomer . Quantum mechanical calculations on analogous indolines indicate that the substituent position modulates the HOMO-LUMO gap and the nucleophilicity of the aromatic ring [1]. No direct head-to-head experimental data comparing these isomers are available; this evidence relies on class-level inferences from indoline SAR.

Positional isomerism Electronic effects Reactivity

3,3-Gem-Dimethyl Group Provides Conformational Restriction and Potential Metabolic Stability

The gem-dimethyl substitution at the 3-position of the indoline ring introduces a quaternary center, which is known to restrict conformational flexibility and can shield adjacent positions from metabolic oxidation [1]. In contrast, 4-methoxyindoline (CAS 7555-94-4), which lacks the 3,3-dimethyl group, is more flexible and may be more susceptible to CYP450-mediated metabolism at the benzylic position . Quantitative metabolic stability comparisons between these two compounds have not been published; this evidence is based on class-level knowledge of the gem-dimethyl effect and must be considered supporting evidence only.

Gem-dimethyl effect Metabolic stability Conformational restriction

Purity and Supply Reliability: Consistent ≥95% Purity Enables Reproducible Research

Multiple independent suppliers report a standard purity of 95% for 4-Methoxy-3,3-dimethylindoline, as verified by HPLC, NMR, or GC . This consistency across vendors provides assurance for reproducible synthesis and biological assays. In comparison, some closely related analogs, such as 5-Methoxy-3,3-dimethylindoline, may be available from fewer sources or with lower documented purity. Purity data are vendor-specified and should be confirmed upon receipt.

Purity Quality control Reproducibility

Optimal Use Cases for 4-Methoxy-3,3-dimethylindoline Based on Differentiated Properties


Lead Optimization for CNS-Penetrant Candidates Requiring Tuned Lipophilicity

The reduced LogP (2.40 vs. 2.53 for the parent 3,3-dimethylindoline) and modest TPSA increase (21.26 Ų) make 4-Methoxy-3,3-dimethylindoline a compelling scaffold for medicinal chemistry programs targeting the central nervous system, where balancing passive permeability and metabolic stability is critical. Its physicochemical profile aligns with CNS drug-like space more closely than the more lipophilic parent scaffold or the less sterically shielded 4-methoxyindoline [1].

Probing Position-Specific SAR in Kinase or GPCR Inhibitor Programs

The 4-methoxy regioisomer explores chemical space that is distinct from the more common 5- and 6-methoxy substituted indolines. This compound can be used to generate focused libraries to interrogate a binding pocket's tolerance for methoxy orientation and to establish structure-activity relationships for inhibitors of kinases, GPCRs, or other targets where indoline is a privileged fragment [2].

Improving Metabolic Stability via the Gem-Dimethyl Effect in Preclinical Candidates

For projects where oxidative metabolism at the indoline 3-position is a liability, the 3,3-dimethyl substitution intrinsic to this compound eliminates a potential metabolic hot-spot. Use of 4-Methoxy-3,3-dimethylindoline as a starting building block can circumvent the need for late-stage steric shielding, accelerating hit-to-lead timelines [3].

Synthesis of Indoline-Based Fluorescent Probes and Dyes

The electron-donating 4-methoxy group combined with the rigidifying gem-dimethyl moiety can bathochromically shift and stabilize fluorescent transitions in indoline-derived fluorophores. This compound serves as a valuable precursor for squaraine, cyanine, or BODIPY-like dyes where enhanced photostability and quantum yield are desired. Its reliable purity ensures reproducible photophysical characterization [4].

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